molecular formula C12H22N2O2 B1481135 3-Ethyl-4-hydroxy-1-prolylpiperidine CAS No. 2097945-33-8

3-Ethyl-4-hydroxy-1-prolylpiperidine

Cat. No. B1481135
CAS RN: 2097945-33-8
M. Wt: 226.32 g/mol
InChI Key: RBNHUUNHOGOZGM-UHFFFAOYSA-N
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Description

“3-Ethyl-4-hydroxy-1-prolylpiperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives can be applied in various studies, including drug development and neurobiology, thanks to their potential therapeutic effects and ability to modulate neurotransmitter systems.


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “this compound” would include these elements, along with additional functional groups indicated by its name.

Scientific Research Applications

Catalyst-Free Synthesis of Derivatives

A study detailed the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives using ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds. This synthesis method offers a straightforward approach to creating complex molecules that could have potential applications in medicinal chemistry and material science (Ghandi, Moshtaghi, & Abbasi, 2017).

Polymer Synthesis and Characterization

Another study involved the synthesis and characterization of degradable poly(β-amino esters) by adding N,N'-dimethylethylenediamine, piperazine, and 4,4'-trimethylenedipiperidine to 1,4-butanediol diacrylate. These polymers, showing non-cytotoxic behavior and the ability to form complexes with DNA, could be promising for gene delivery applications (Lynn & Langer, 2000).

Molecular Imprinting for Active Packaging

Molecularly imprinted hydrogels (MIHs) designed for the natural antioxidant ferulic acid (FA) were synthesized to act as functional active packaging materials, potentially extending the shelf life of food products like butter by preventing lipid oxidation (Benito-Peña et al., 2016).

Antibacterial Activity of Pyranoquinoline Derivatives

Research on the synthesis of pyranoquinoline derivatives revealed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This study showcases the potential of these compounds in developing new antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).

Synthesis of Fluorinated Piperidines

The synthesis of 4-substituted 3,3-difluoropiperidines was explored for their potential as building blocks in medicinal chemistry, indicating the relevance of fluorinated piperidines in drug development (Surmont et al., 2010).

Future Directions

The future directions for research on “3-Ethyl-4-hydroxy-1-prolylpiperidine” and similar compounds could involve further exploration of their pharmacological applications, particularly in the context of drug development and neurobiology. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a broad scope for future research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl-4-hydroxy-1-prolylpiperidine plays a crucial role in biochemical reactions, particularly in drug development and neurobiology. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate neurotransmitter systems, which suggests its potential therapeutic effects. The interactions of this compound with these biomolecules are essential for its function and efficacy in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect neurotransmitter systems, which in turn impacts neuronal cell function and communication. These cellular effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The precise mechanism of action involves binding to specific receptors or enzymes, which then triggers a cascade of biochemical events . Understanding these molecular interactions is vital for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies are essential to determine the sustained impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective treatments using this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . Understanding these pathways is essential for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the bioavailability and efficacy of this compound in vivo.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its biochemical interactions and efficacy . Understanding the subcellular localization is essential for developing targeted therapies using this compound.

properties

IUPAC Name

(3-ethyl-4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-9-8-14(7-5-11(9)15)12(16)10-4-3-6-13-10/h9-11,13,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNHUUNHOGOZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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